molecular formula C25H32N2O5 B2921298 1-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one CAS No. 438488-01-8

1-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one

Cat. No.: B2921298
CAS No.: 438488-01-8
M. Wt: 440.54
InChI Key: FWYHFYITVBULFA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one is a complex organic compound characterized by its intricate molecular structure. This compound features a phenyl ring substituted with methoxy groups, a morpholino group, and a phenylpropanone moiety. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one typically involves multiple steps, starting with the formation of the phenyl ring and subsequent functionalization. Key steps include:

  • Formation of the phenyl ring: This can be achieved through Friedel-Crafts acylation using 3,4-dimethoxybenzene and an appropriate acyl chloride.

  • Introduction of the morpholino group: This step involves nucleophilic substitution reactions where morpholine acts as the nucleophile.

  • Attachment of the phenylpropanone moiety: This is often done through a series of condensation reactions, ensuring the correct positioning of the functional groups.

Industrial Production Methods: Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis involves the use of reactors capable of maintaining precise temperature and pressure conditions. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.

  • Substitution: Nucleophilic substitution reactions can replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like morpholine and various alkyl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: It is used in biological assays to investigate cellular processes and interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in therapeutic applications.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)ethanone: A simpler analog lacking the morpholino and phenylpropanone groups.

  • 3,4-Dimethoxyphenethylamine: Another phenyl derivative with different functional groups.

Uniqueness: 1-(3,4-Dimethoxyphenyl)-2,3-dimorpholino-3-phenylpropan-1-one stands out due to its complex structure and the presence of multiple functional groups, which contribute to its unique chemical and biological properties.

This compound's multifaceted nature makes it a valuable subject of study and application across various scientific disciplines. Its synthesis, reactions, and applications highlight its potential in advancing scientific knowledge and technological development.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-29-21-9-8-20(18-22(21)30-2)25(28)24(27-12-16-32-17-13-27)23(19-6-4-3-5-7-19)26-10-14-31-15-11-26/h3-9,18,23-24H,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYHFYITVBULFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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